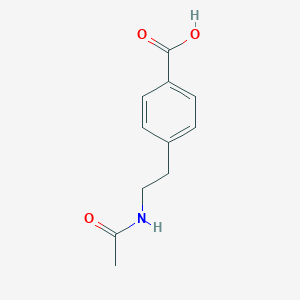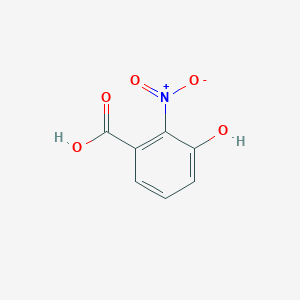
4-Nitro-1,3-phenylenediamine
Vue d'ensemble
Description
4-Nitro-1,3-phenylenediamine, also known as this compound, is an organic compound with the molecular formula C6H7N3O2. It is a derivative of phenylenediamine, characterized by the presence of a nitro group (-NO2) at the fourth position of the benzene ring and two amino groups (-NH2) at the first and third positions. This compound is commonly used in various industrial applications, including dye manufacturing and as an intermediate in the synthesis of other chemicals .
Mécanisme D'action
Target of Action
The primary target of 4-Nitrobenzene-1,3-diamine is DNA . The compound interacts with DNA, which plays a crucial role in its biological activity .
Mode of Action
4-Nitrobenzene-1,3-diamine interacts with its targets through a series of biochemical reactions. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso derivatives, whose effects are influenced by the substituent in the corresponding para position . Under aerobic conditions, the cytotoxicity of nitro aromatics correlates with the 1-electron reduction potential and depends on reduction to the nitro radical anion and further to the nitroso derivative .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, the reduction of 4-Nitrobenzene-1,3-diamine passes through the nitroso and hydroxylamine intermediates . The mechanism for the Sn/HCl reduction involves reductive electron transfer of the nitro group while the tin is being oxidized .
Pharmacokinetics
4-Nitrobenzene-1,3-diamine is readily absorbed orally, dermally, and by inhalation . It is eliminated in the form of numerous metabolites essentially via the kidneys . The compound is one of the most potent MetHb inducers, and can produce acute intoxication, while chronic exposure can lead to haemolysis with a reduction in the haemoglobin level and liver damage .
Result of Action
The molecular and cellular effects of 4-Nitrobenzene-1,3-diamine’s action include DNA binding, urease inhibition, and anti-brain-tumor activities . The compound exhibits binding interactions with the DNA . It also has genotoxic properties and a suspected carcinogenic potential .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction of 4-nitro-1- (pentafluorosulfanyl)benzene with t-BuOK in THF at low temperature was selected as a model activated substrate for nucleophilic aromatic addition . The progress of the reaction was conveniently monitored by 19F NMR spectroscopy .
Analyse Biochimique
Biochemical Properties
4-Nitrobenzene-1,3-diamine plays a crucial role in biochemical reactions, particularly in its interactions with DNA and enzymes. Studies have shown that derivatives of 4-Nitrobenzene-1,3-diamine exhibit DNA binding properties, which are essential for their potential use in anticancer therapies . The compound interacts with DNA through intercalation, forming stable complexes that can inhibit DNA replication and transcription. Additionally, 4-Nitrobenzene-1,3-diamine has been found to inhibit urease, an enzyme involved in the hydrolysis of urea into ammonia and carbon dioxide . This inhibition can have significant implications for the treatment of infections caused by urease-producing bacteria.
Cellular Effects
The effects of 4-Nitrobenzene-1,3-diamine on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and activating caspases . Furthermore, 4-Nitrobenzene-1,3-diamine influences cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate the expression of genes associated with antioxidant defense mechanisms, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Nitrobenzene-1,3-diamine exerts its effects through several mechanisms. The compound binds to DNA, forming stable complexes that interfere with DNA replication and transcription . This binding is facilitated by the planar structure of the compound, which allows it to intercalate between DNA base pairs. Additionally, 4-Nitrobenzene-1,3-diamine inhibits enzymes such as urease by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrobenzene-1,3-diamine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to 4-Nitrobenzene-1,3-diamine can lead to cumulative effects on cellular function, including sustained inhibition of DNA replication and enzyme activity . These findings highlight the importance of controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of 4-Nitrobenzene-1,3-diamine vary with different dosages in animal models. At low doses, the compound has been found to exhibit minimal toxicity and can effectively inhibit target enzymes and DNA replication . At higher doses, 4-Nitrobenzene-1,3-diamine can cause significant toxic effects, including liver damage and oxidative stress . These adverse effects underscore the importance of determining the appropriate dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
4-Nitrobenzene-1,3-diamine is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its reduction and subsequent conjugation with glutathione . These metabolic processes help to detoxify 4-Nitrobenzene-1,3-diamine and facilitate its excretion from the body. Additionally, the compound’s interactions with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 4-Nitrobenzene-1,3-diamine is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, 4-Nitrobenzene-1,3-diamine can bind to intracellular proteins, which can influence its localization and accumulation. These interactions are crucial for the compound’s biological activity and its effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Nitrobenzene-1,3-diamine is an important factor in its activity and function. The compound has been found to localize primarily in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Nitrobenzene-1,3-diamine to the nucleus. Additionally, the compound can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Nitro-1,3-phenylenediamine can be synthesized through the catalytic hydrogenation of m-dinitrobenzene. The process involves the reduction of m-dinitrobenzene in the presence of a palladium-ruthenium loaded catalyst. The reaction conditions typically include a temperature range of 20°C to 150°C and a pressure range of 0.1MPa to 6.0MPa .
Industrial Production Methods: In industrial settings, the production of 4-nitro-m-phenylenediamine often involves the use of alcohol or benzene as solvents. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The catalyst used in this process is known for its high activity, good selectivity, and long service life .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-1,3-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Reduction: Formation of 1,3-diaminobenzene.
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
4-Nitro-1,3-phenylenediamine is a multifunctional dye widely used in biological experiments. It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms. Its applications span from basic scientific research to clinical diagnostics . Additionally, it is used in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .
Comparaison Avec Des Composés Similaires
4-Nitro-1,3-phenylenediamine is one of the isomers of phenylenediamine. The other common isomers include:
o-Phenylenediamine (1,2-diaminobenzene): Used as an intermediate in the synthesis of various heterocyclic compounds.
p-Phenylenediamine (1,4-diaminobenzene): Widely used in the production of polymers and as a hair dye.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its nitro group at the fourth position and amino groups at the first and third positions make it particularly useful in dye manufacturing and as an intermediate in chemical synthesis .
Propriétés
IUPAC Name |
4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIZKMGPXNXSGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20755 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1025770 | |
| Record name | 4-Nitro-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-nitro-1,3-benzenediamine appears as orange prisms with blue luster or yellow crystalline solid. (NTP, 1992), Orange solid; [HSDB] Orange solid with blue luster or yellow solid; [CAMEO] Yellow or brown crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20755 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Nitro-1,3-benzenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3313 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20755 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.000056 [mmHg] | |
| Record name | 4-Nitro-1,3-benzenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3313 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Orange prisms from water | |
CAS No. |
5131-58-8 | |
| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20755 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Nitro-m-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5131-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-1,3-benzenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005131588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-m-phenylenediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitro-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1025770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-m-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-M-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5U5EW62Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
322 °F (NTP, 1992), 161 °C | |
| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20755 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-NITRO-1,3-BENZENEDIAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chemical structure of 4-Nitro-m-phenylenediamine influence its ability to form intermolecular interactions in the solid state?
A: The presence of the nitro group and the two amine groups in 4-Nitro-m-phenylenediamine strongly influences its crystal packing behavior. These groups can participate in both intra- and intermolecular hydrogen bonding []. Small changes in the molecule's structure, such as adding a nitrile group or replacing an amine group with a sulfone group, significantly alter the hydrogen bonding patterns and overall packing arrangements []. This highlights the sensitivity of crystal packing to even minor structural modifications in this class of compounds.
Q2: Can 4-Nitro-m-phenylenediamine be used to synthesize liquid crystalline materials?
A: Yes, 4-Nitro-m-phenylenediamine can serve as a building block for liquid crystalline materials. When incorporated as a bridging group in W-shaped molecules with long alkyl chains, it leads to the formation of a novel smectic liquid crystalline phase []. This phase exhibits unique properties, such as chirality and distinct filament formation, highlighting the potential of this compound in developing new materials with interesting optical and self-assembly properties.
Q3: Has 4-Nitro-m-phenylenediamine been explored for applications in molecular layer deposition (MLD) techniques?
A: While not explicitly covered in the provided research, a closely related compound, 2,4-diaminonitrobenzene, has been investigated for its potential in MLD []. The research demonstrated the feasibility of using this molecule alongside pyromellitic dianhydride to create thin polymer films with controlled layer-by-layer growth []. Given the structural similarities, 4-Nitro-m-phenylenediamine could also be a potential candidate for exploration in MLD techniques, particularly for the fabrication of functional thin films.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)


